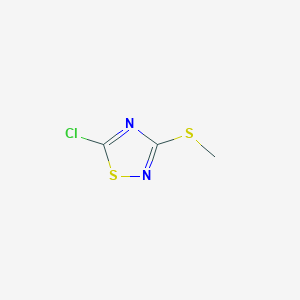

5-chloro-3-(methylthio)-1,2,4-thiadiazole

Description

5-Chloro-3-(methylthio)-1,2,4-thiadiazole (CAS 21735-15-9) is a heterocyclic compound with a five-membered 1,2,4-thiadiazole core substituted at positions 3 and 3. Its molecular formula is C₃H₃ClN₂S₂, featuring a chlorine atom at position 5 and a methylthio (-SCH₃) group at position 3 . This compound is of interest due to the versatility of 1,2,4-thiadiazoles in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

5-chloro-3-methylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)8-6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRYKIFAMMXTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341197 | |

| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21735-15-9 | |

| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-chloro-3-(methylthio)-1,2,4-thiadiazole can be synthesized through several methods. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for 1,2,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(methylthio)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-Chloro-3-methylmercapto-1,2,4-thiadiazole is a useful chemical compound with a variety of research applications .

One specific application is as an intermediate in the preparation of 3-chloro-5-methylthio-1,2,4-thiadiazole . Several methods exist for the preparation of 3-chloro-5-methylthio-1,2,4-thiadiazole :

- Reacting potassium methyl cyanodithioimidocarbonate with sulfuryl chloride in chloroform .

- Introducing chlorine gas into a solution of potassium methyl cyanodithioimidocarbonate in water .

- Reacting potassium methyl cyanodithioimidocarbonate with bromine in water to produce 3-bromo-5-(methylthio)-l,2,4-thiadiazole .

While the search results do not provide specific case studies for 5-Chloro-3-(methylthio)-1,2,4-thiadiazole, they do offer examples of its use in the synthesis of other compounds . For instance, it is utilized in the preparation of 3-chloro-5-methylthio-1,2,4-thiadiazole and 3-bromo-5-(methylthio)-l,2,4-thiadiazole . These compounds can then be used in further chemical reactions, such as the preparation of 3-chloro-5-(4-nitrobenzylsulfonyl)-1,2,4-thiadiazole from 3-chloro-5-(4-nitrobenzylthio)-1,2,4-thiadiazole .

Biocidal Activity of Related Compounds

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole, 5-chloro-3-(methylthio)- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Thiadiazole Derivatives

Substituent Effects at Position 3

a) Methylthio vs. Alkyl/Aryl Groups

- 5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS 101258-23-5) : Replacing the methylthio group with an ethyl (-CH₂CH₃) substituent increases steric bulk but reduces sulfur-mediated interactions. This alteration may lower binding affinity in biological systems reliant on sulfur-based hydrogen bonding or π-interactions .

- However, increased hydrophobicity could reduce solubility compared to the methylthio analogue .

b) Methylthio vs. Oxygen-Containing Groups

Substituent Effects at Position 5

a) Chloro vs. Amino Groups

- 5-Amino-3-methyl-1,2,4-thiadiazole: Substituting chlorine with an amino (-NH₂) group increases electron density at the thiadiazole ring, enhancing nucleophilicity. This derivative is more reactive in cross-coupling reactions and may exhibit distinct biological activities, such as antimicrobial or antiviral effects .

- This modification is common in prodrug designs .

Hybrid Derivatives and Structural Analogues

- 5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole (CAS 90418-15-8): The 2-chlorobenzyl group adds steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in target proteins.

- Triazole-Thiadiazole Hybrids : Compounds like 3-(3,4,5-trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole combine thiadiazole with triazole moieties, leveraging synergistic effects for anticancer or anti-inflammatory activities .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

5-Chloro-3-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antifungal, and potential anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its stability and reactivity due to the presence of sulfur and nitrogen atoms. The chlorine and methylthio substituents contribute to its biological activity by influencing the compound's electronic properties and interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Bacillus cereus | 8 µg/mL |

The compound shows particularly strong activity against Bacillus cereus, indicating its potential as a therapeutic agent in treating infections caused by this pathogen.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it is effective against various fungal strains.

Case Study: Antifungal Efficacy

A study conducted by Pintilie et al. evaluated the antifungal efficacy of several thiadiazole derivatives. The results showed that this compound had an MIC of 16 µg/mL against Candida albicans, outperforming standard antifungal agents like itraconazole (MIC = 47.5 µg/mL) .

Anticancer Potential

Emerging research suggests that thiadiazole derivatives may possess anticancer properties. A study focused on the synthesis of novel thiadiazole compounds indicated that those with specific substitutions exhibited cytotoxic effects on cancer cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | |

| Thiadiazole Derivative A | HeLa (Cervical Cancer) | 10 |

The anticancer activity of this compound was assessed in vitro against MCF-7 cell lines with an IC50 value of 15 µM, indicating moderate cytotoxicity.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. The thiadiazole ring system is believed to interact with various biomolecules such as enzymes and DNA, disrupting their functions.

Q & A

Q. What are the standard synthetic routes for 5-chloro-3-(methylthio)-1,2,4-thiadiazole, and how are intermediates validated?

The synthesis typically involves cyclization of thioamides or oxidative dimerization of thioureas. For example, S-alkylation of 1,3,4-thiadiazole precursors with methylthio groups can yield the target compound. Key intermediates are validated via 1H/13C NMR , IR spectroscopy , and mass spectrometry to confirm regioselectivity and purity. Reaction conditions (e.g., aqueous medium, acid catalysis) are critical for minimizing side products like 1,3,4-thiadiazole isomers .

Q. What analytical techniques are used to confirm the structure of this compound derivatives?

Modern physicochemical methods include:

- Single-crystal X-ray diffraction for unambiguous solid-state structure determination.

- Multinuclear NMR (e.g., sulfur-33 where applicable) to verify substituent positions.

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How is the biological activity of this compound initially screened in academic research?

Preliminary screening often involves:

- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HepG2 or PC-3).

- Antimicrobial testing (MIC determination via broth microdilution).

- Molecular docking to predict interactions with targets like kinases or microbial enzymes.

Results are benchmarked against controls (e.g., erlotinib for anticancer activity) .

Advanced Research Questions

Q. How do reaction conditions influence isomerization during the synthesis of 1,2,4-thiadiazole derivatives?

Partial isomerization to 1,3,4-thiadiazole can occur under thermal or acidic conditions. For example, bis-erlotinib-substituted derivatives form a 3:2 isomer mixture due to sulfur migration. Mechanistic studies suggest radical intermediates or thiophilic attack pathways. Optimization involves:

Q. What strategies improve the bioactivity of 1,2,4-thiadiazole hybrids, and how are synergistic effects evaluated?

- Pharmacophore hybridization : Covalent linkage to fragments like ferrocene (for redox activity) or erlotinib (for EGFR inhibition).

- Halogen substitution : Chlorine or iodine at C-3/C-5 enhances lipophilicity and target binding.

- Synergy assessment : Dose-matrix assays (e.g., Chou-Talalay method) quantify combination effects with existing drugs .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Solvent-free or aqueous conditions : Oxidative dimerization of thioamides using O2 as an oxidant reduces waste.

- Catalytic systems : Recyclable catalysts (e.g., Fe3O4 nanoparticles) for sulfur extrusion steps.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30 minutes) and improves yield .

Q. What computational methods are used to resolve contradictions in experimental bioactivity data?

- Molecular dynamics (MD) simulations : Assess binding stability in protein pockets (e.g., tubulin or DNA gyrase).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values.

- ADMET prediction : Identify false positives from cytotoxicity assays due to poor bioavailability .

Methodological Notes

- Data contradiction resolution : Conflicting bioactivity results (e.g., varying IC50 across cell lines) require orthogonal assays (e.g., apoptosis vs. proliferation markers) and batch-to-batch purity checks via HPLC .

- Advanced characterization : For ambiguous NMR signals, 2D COSY/NOESY resolves spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.